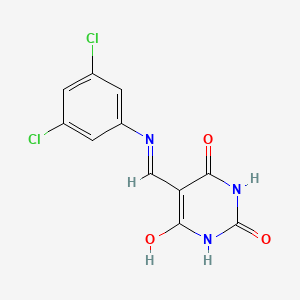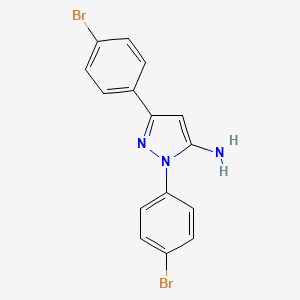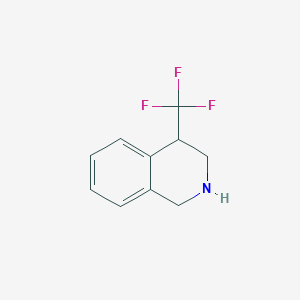
5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as 5,5'-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione), has been achieved through a tandem Aldol condensation-Michael addition process in an aqueous diethylamine medium. This method is described as simple, economical, and green, suggesting that similar methodologies could potentially be applied to the synthesis of "5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione" .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized using single-crystal X-ray structure determination and calculated using DFT B3LYP/6-311G(d,p) method. The geometric parameters from these calculations show good agreement with experimental data. For instance, in the compound studied in paper , the two pyrimidinetrione rings have significant deviations from the ring plane at atoms C16 and C20. Such detailed structural analysis is crucial for understanding the properties and reactivity of the compound .
Chemical Reactions Analysis
The electronic spectra and reactivity of the synthesized compounds have been studied using TD-DFT method and molecular electrostatic potential (MEP) analysis. The MEP analysis indicates the most reactive sites for electrophilic and nucleophilic attacks, which are important for predicting the chemical behavior of the compound in various reactions. For example, the carbonyl oxygen (O5) and the H21 atoms are identified as reactive sites in the compound from paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are further elucidated through NMR chemical shifts using the GIAO method, which shows good correlation with experimental data. The NBO calculations predict natural atomic charges and study intramolecular charge transfer interactions. Such properties are essential for understanding the behavior of the compound under different conditions and for potential applications in material science or pharmaceuticals .
科学的研究の応用
Heterocyclic Compound Synthesis
- Shibuya (1984) demonstrated the utility of active methylene compounds, including similar pyrimidine derivatives, in synthesizing a range of heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, highlighting the compound's role in diverse chemical syntheses (Shibuya, 1984).
- Velavan et al. (1997) reported the structural characterization of triazole derivatives, indicating the potential for the pyrimidine core to form structurally complex and nearly planar molecules, which could be significant in drug design and molecular engineering (Velavan et al., 1997).
Biological Activity Exploration
- Baker, Lourens, and Jordaan (1967) explored pyrimidine derivatives for their mode of binding to dihydrofolic reductase, aiming to design active-site-directed irreversible inhibitors, which is crucial for developing new therapeutic agents (Baker, Lourens, & Jordaan, 1967).
- Lu Jiu-fu et al. (2015) synthesized and analyzed the crystal structure of a closely related compound, uncovering its moderate anticancer activity. This finding underscores the potential for such compounds in anticancer drug development (Lu Jiu-fu et al., 2015).
Catalytic and Synthetic Applications
- Fırıncı (2019) prepared Cu(II) complexes of pyrimidine-2,4,6-trione derivatives, including similar structures, to catalyze the peroxidative oxidation of cyclohexane. This application demonstrates the compound's relevance in catalysis and organic synthesis (Fırıncı, 2019).
Antimicrobial Activity
- Srinath et al. (2011) synthesized a variety of pyrimidines showing significant antimicrobial activity, indicating the potential use of such compounds in combating microbial infections (Srinath et al., 2011).
特性
IUPAC Name |
5-[(3,5-dichlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3/c12-5-1-6(13)3-7(2-5)14-4-8-9(17)15-11(19)16-10(8)18/h1-4H,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPAYFAAKDDGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)
![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)
![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)

![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea](/img/structure/B2542891.png)
